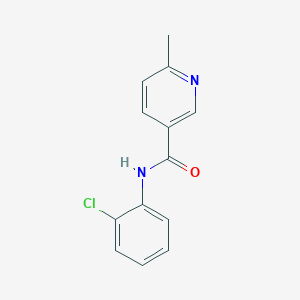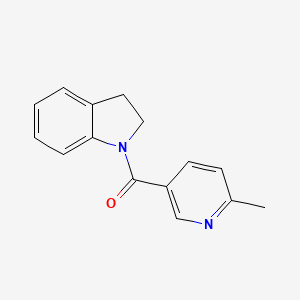![molecular formula C13H19N3O B7457920 N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide acts as a selective inhibitor of a protein called Bruton’s tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide leads to suppression of B cell activation and antibody production, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is its selectivity for BTK, which makes it a promising candidate for the treatment of diseases that are associated with B cell activation. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential application is in the treatment of hematological malignancies such as leukemia and lymphoma. In addition, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more effective formulations for in vivo administration.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for BTK makes it a promising candidate for the treatment of diseases that are associated with B cell activation. Further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.
Métodos De Síntesis
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide can be synthesized using a two-step process. In the first step, 3-bromo-6-(dimethylamino)pyridine is reacted with cyclopentanecarboxylic acid to form the intermediate product, 3-(cyclopentanecarbonyl)-6-(dimethylamino)pyridine. In the second step, the intermediate is treated with triethylamine and 1,3-dicyclohexylcarbodiimide to form the final product, N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-8-7-11(9-14-12)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYYCGJTPVOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)






![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)